molecular formula C13H14ClNOS B2827341 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone CAS No. 554405-85-5

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone

Cat. No.: B2827341
CAS No.: 554405-85-5
M. Wt: 267.77
InChI Key: CPDDUFJLWYZATK-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is a substituted pyrrole derivative characterized by a thiophene-methyl group at the pyrrole nitrogen, a chloroacetyl moiety at the 3-position, and methyl groups at the 2- and 5-positions of the pyrrole ring. The thiophene substituent introduces electronic and steric effects that may influence reactivity and binding properties in biological systems.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNOS/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDUFJLWYZATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylthiophene and pyrrole derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically conducted at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it into an alcohol or amine derivative.

    Substitution: The chloro group in the chloroacetyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound for understanding the interactions between small molecules and proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both pyrrole and thiophene rings suggests that it could exhibit bioactivity, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved can vary based on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 2-chloro-1-(2,5-dimethyl-1-substituted-1H-pyrrol-3-yl)-ethanone scaffold but differ in the substituent at the pyrrole nitrogen. Key comparisons include:

Compound Substituent Melting Point (°C) Yield Key Spectral Data Application/Notes
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone 4-(Trifluoromethoxy)phenyl 147 69% IR: 1685 cm⁻¹ (C=O); $^{1}\text{H-NMR}$: δ 4.75 (s, 2H, CH₂Cl) Intermediate for bioactive molecules; trifluoromethoxy group enhances lipophilicity.
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 2,3-Dihydroinden-5-yl Not reported Not reported InChIKey: ZMKIBFLIKLQOOL-UHFFFAOYSA-N Structural rigidity from indene may influence binding to hydrophobic targets.
2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone o-Tolyl (2-methylphenyl) Not reported Not reported Synonyms: CTK6H4654, ZINC9239680 Steric hindrance from o-tolyl may reduce reactivity compared to para-substituted analogues.
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone Ethyl Not reported Not reported CAS RN: 784172-19-6; 100% purity in safety data Simpler alkyl substituent; potential for lower toxicity compared to aromatic variants.
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 3-Fluorophenyl Not reported Not reported CAS RN: 315710-85-1; ZINC00090191 Fluorine’s electron-withdrawing effect may enhance metabolic stability.

Spectral and Physicochemical Properties

  • IR and NMR Trends : The carbonyl stretching frequency (IR ~1685 cm⁻¹) is consistent across analogues, indicating minimal electronic perturbation from substituents. $^{19}\text{F-NMR}$ data (e.g., δ -56.89 for the trifluoromethoxy group in ) highlight substituent-specific signatures .
  • Melting Points : The trifluoromethoxy-substituted analogue (mp 147°C) exhibits higher crystallinity compared to alkyl-substituted variants, likely due to enhanced intermolecular interactions from the aromatic and electron-withdrawing groups .

Biological Activity

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is a synthetic compound with potential biological activity. Its molecular formula is C14H16ClNOS, and it has garnered interest for its diverse pharmacological properties. This article will delve into its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H16ClNOS
Molecular Weight281.8 g/mol
CAS Number852296-89-0
Purity≥95%

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the thiophene and pyrrole rings can enhance biological efficacy.

Key Findings:

  • Cytotoxicity : Compounds structurally related to this compound have shown effective inhibition of cell proliferation in human glioblastoma and melanoma cells, with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage that can lead to cancer and other diseases.

Antimicrobial Effects

Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study 1: Synthesis and Biological Evaluation

A study published in ACS Omega explored the synthesis of various pyrrole derivatives and their biological activities. The findings indicated that certain modifications led to enhanced anticancer activity, with specific focus on the role of halogen substitutions .

Study 2: Structure Activity Relationship

Research conducted on thiazole-bearing compounds revealed that similar structural motifs contribute to significant biological activities, including anticancer effects. The SAR analysis emphasized the importance of specific functional groups attached to the pyrrole and thiophene rings .

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